Scientific Field: Material Science
Summary of Application: Vinyl benzoate is used to esterify hemicellulose (HC) to prepare functional HC films with flexibility, thermoplasticity, and UV-shielding ability.
Methods of Application: The HC is first esterified with vinyl benzoate, then reinforced with PVA and nano-ZnO.
Results or Outcomes: The films show moderate tensile strength and good flexibility with the maximum elongation at break of 87.18%.
Scientific Field: Polymer Chemistry
Summary of Application: Vinyl benzoate is used in the copolymerization with vinyl acetate (VAc) via reverse iodine transfer radical polymerization technique.
Methods of Application: The polymerization is carried out in the presence of iodine as an in situ generator of the transfer agent and 2,2′-azobis(isobutyronitrile) as the initiator at 70 °C.
Results or Outcomes: The copolymer of 85% vinyl acetate with 15% vinyl benzoate is used as a water repellent for wrapping paper.
Scientific Field: Energy Storage
Summary of Application: A novel solid polymer electrolyte (SPE) for sodium batteries is based on a poly (vinyl benzoate)-b-poly (diallyldimethyl ammonium bis (trifluoromethanesulfonyl)imide) PVBx-b-PDADMATFSIy-b-PVBx ABA triblock copolymer.
Scientific Field: Organic Chemistry
Summary of Application: Vinyl benzoate is used as an acetylene surrogate due to its α-lithiation-elimination sequence.
Summary of Application: The commercial copolymer of 85% vinyl acetate with 15% vinyl benzoate is used as a water repellent for wrapping paper.
Scientific Field: Petroleum Engineering
Summary of Application: Vinyl acetate-based copolymers, including vinyl benzoate, dissolve in CO2 and thicken CO2, thereby improving the performance of CO2-flooding-enhanced oil recovery.
Vinyl benzoate is an organic compound classified as an enoate ester, formed by the condensation of the carboxy group of benzoic acid with ethenol. Its chemical formula is , and it is recognized for its aromatic characteristics due to the presence of a phenyl group. This compound is notable for its potential applications in polymer chemistry, particularly in the synthesis of vinyl polymers and copolymers, which exhibit desirable properties such as flexibility and durability .
The primary reaction for synthesizing vinyl benzoate involves a transesterification process between vinyl acetate and benzoic acid. This reaction can be catalyzed by various agents, including palladium on carbon (Pd/C) catalysts. The reaction conditions typically involve heating the mixture at temperatures around 80°C for several hours, optimizing the molar ratio of reactants to achieve higher yields . The general reaction can be represented as follows:
This reaction is reversible, necessitating careful control of conditions to drive the equilibrium towards product formation.
Several methods have been developed for synthesizing vinyl benzoate:
Vinyl benzoate finds applications in several fields:
Interaction studies involving vinyl benzoate focus primarily on its reactivity with other compounds and its behavior under various conditions. Research indicates that vinyl benzoate can participate in polymerization reactions with other monomers, influencing the properties of the resulting polymers. Additionally, studies on its metabolic pathways highlight interactions within biological systems that warrant further investigation .
Vinyl benzoate shares structural similarities with various other compounds. Here are some comparable compounds along with their distinctions:
Compound Name | Structure Type | Unique Features |
---|---|---|
Methyl 4-vinylbenzoate | Vinyl ester | Contains a methyl group that alters reactivity |
Ethyl acrylate | Acrylate ester | More reactive due to double bond adjacent to carbonyl |
Styrene | Aromatic hydrocarbon | Lacks ester functionality but shares aromaticity |
Vinyl acetate | Vinyl ester | Simpler structure; commonly used in polymerization |
Benzyl acrylate | Acrylate ester | Contains a benzyl group; used in similar applications |
Vinyl benzoate's uniqueness lies in its combination of vinyl and aromatic functionalities, which provide distinct properties advantageous for specific applications in materials science and organic synthesis .
Irritant